molecular formula C₃₂H₄₅FO₇ B1153060 Betamethasone 3-Enol 3,21-Divalerate

Betamethasone 3-Enol 3,21-Divalerate

Cat. No.: B1153060
M. Wt: 560.69
Attention: For research use only. Not for human or veterinary use.
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Description

Betamethasone 3-Enol 3,21-Divalerate (alternatively referred to as Betamethasone Divalerate in some sources) is a synthetic glucocorticoid derivative of betamethasone, modified through esterification at the 3-enol and 21-hydroxyl positions with valeric acid. Its chemical structure is (11β,16β)-9-fluoro-11-hydroxy-16-methyl-17,21-bis[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione . This dual esterification enhances lipophilicity, optimizing its penetration into the skin for topical anti-inflammatory and immunosuppressive applications. It is formulated as creams, gels, and ointments at a 0.1% concentration for dermatological conditions such as eczema and psoriasis .

Properties

Molecular Formula

C₃₂H₄₅FO₇

Molecular Weight

560.69

Synonyms

(9R,10S,11S,13S,16S,17R)-9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-17-(2-(pentanoyloxy)acetyl)-8,9,10,11,12,13,14,15,16,17-decahydro-7H-cyclopenta[a]phenanthren-3-yl pentanoate

Origin of Product

United States

Comparison with Similar Compounds

Betamethasone Valerate (Betamethasone 17-Valerate)

  • Chemical Structure : Esterified at the 17-hydroxyl position with valeric acid, yielding (11β,16β)-9-fluoro-11,17-dihydroxy-16-methyl-21-(valeryloxy)pregna-1,4-diene-3,20-dione .
  • Pharmacokinetics: Degradation: In phosphate buffer (pH 7.5), Betamethasone Valerate exhibits a first-order degradation rate constant ($k{\text{obs}}$) of $1.23 \times 10^{-3} \, \text{h}^{-1}$, with degradation products including betamethasone alcohol and valeric acid derivatives . Toxicity: Intravenous LD${50}$ in animal models is 1304 mg/kg, indicating moderate systemic toxicity .
  • Clinical Use : Approved for inhalation (asthma) and topical use (dermatitis), with studies showing comparable efficacy to beclomethasone dipropionate in chronic asthma management .

Betamethasone Dipropionate

  • Chemical Structure : Esterified at both 17- and 21-hydroxyl positions with propionic acid, resulting in (11β,16β)-9-fluoro-11-hydroxy-16-methyl-17,21-dipropionyloxypregna-1,4-diene-3,20-dione .
  • Pharmacokinetics: Degradation: Degrades faster than valerate in methanol ($k{\text{obs}} = 2.45 \times 10^{-3} \, \text{h}^{-1}$), attributed to the steric hindrance of the dipropionate groups .
  • Clinical Use : Primarily used topically (ointments, creams) for psoriasis and eczema, with superior epidermal retention compared to valerate .

Betamethasone Sodium Phosphate and Acetate

  • Chemical Structure :
    • Sodium Phosphate : Water-soluble prodrug esterified at the 21-hydroxyl position with phosphoric acid, enabling rapid systemic absorption .
    • Acetate : Esterified at the 21-hydroxyl position with acetic acid, forming a sparingly soluble depot formulation .
  • Pharmacokinetics: Bioequivalence: Injectable formulations require bioequivalence studies measuring plasma betamethasone levels. The phosphate ester achieves peak plasma concentrations within 1 hour, whereas the acetate form provides sustained release over days . Toxicity: Intravenous LD$_{50}$ for the phosphate form is 1304 mg/kg, identical to valerate, but subcutaneous administration shows lower toxicity (1607 mg/kg) .
  • Clinical Use : Used for systemic conditions (e.g., allergic reactions, rheumatic disorders) due to rapid (phosphate) or prolonged (acetate) activity .

Fluocortolone Caproate and Valerate

  • Chemical Structure : Fluocortolone derivatives esterified at the 21-hydroxyl position with caproic or valeric acid .
  • Pharmacokinetics :
    • Potency : Fluocortolone caproate exhibits higher anti-inflammatory potency than betamethasone valerate in murine models due to greater lipophilicity .
  • Clinical Use : Topical formulations for dermatitis, though betamethasone valerate is preferred for balanced efficacy and safety .

Data Tables

Table 1. Structural and Pharmacokinetic Comparison

Compound Esterification Sites ATC Code Formulations $k_{\text{obs}}$ (h⁻¹, pH 7.5) LD$_{50}$ (mg/kg, IV)
Betamethasone 3-Enol 3,21-Divalerate 3,21-divalerate D07AC Cream, ointment Not reported Not reported
Betamethasone Valerate 17-valerate H02AB Inhaler, cream $1.23 \times 10^{-3}$ 1304
Betamethasone Dipropionate 17,21-dipropionate D07AC Ointment $2.45 \times 10^{-3}$ Not reported
Betamethasone Sodium Phosphate 21-phosphate A01AC01 Injection N/A 1304

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